molecular formula C17H16I2 B12542113 9,9-Diethyl-2,7-diiodo-9H-fluorene CAS No. 145005-98-7

9,9-Diethyl-2,7-diiodo-9H-fluorene

Cat. No.: B12542113
CAS No.: 145005-98-7
M. Wt: 474.12 g/mol
InChI Key: SZSSJJONPBLCJQ-UHFFFAOYSA-N
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Description

9,9-Diethyl-2,7-diiodo-9H-fluorene is an organic compound belonging to the fluorene family It is characterized by the presence of two iodine atoms at the 2 and 7 positions and two ethyl groups at the 9 position of the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Diethyl-2,7-diiodo-9H-fluorene typically involves the iodination of 9,9-diethylfluorene. A common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atoms at the desired positions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.

Chemical Reactions Analysis

Types of Reactions

9,9-Diethyl-2,7-diiodo-9H-fluorene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific substituents introduced. For example, in a Suzuki coupling reaction, the product would be a biaryl compound with the new substituent replacing the iodine atoms.

Scientific Research Applications

9,9-Diethyl-2,7-diiodo-9H-fluorene has several applications in scientific research:

Mechanism of Action

The mechanism by which 9,9-Diethyl-2,7-diiodo-9H-fluorene exerts its effects is primarily through its ability to participate in various chemical reactions. The iodine atoms provide reactive sites for substitution and coupling reactions, while the ethyl groups at the 9 position influence the compound’s electronic properties and stability. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,9-Diethyl-2,7-diiodo-9H-fluorene is unique due to the presence of ethyl groups, which provide a balance between steric hindrance and electronic effects. This makes it a versatile compound for various synthetic applications, particularly in the field of organic electronics and materials science.

Properties

CAS No.

145005-98-7

Molecular Formula

C17H16I2

Molecular Weight

474.12 g/mol

IUPAC Name

9,9-diethyl-2,7-diiodofluorene

InChI

InChI=1S/C17H16I2/c1-3-17(4-2)15-9-11(18)5-7-13(15)14-8-6-12(19)10-16(14)17/h5-10H,3-4H2,1-2H3

InChI Key

SZSSJJONPBLCJQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)CC

Origin of Product

United States

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